6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-({1-[(1-hydroxycyclohexyl)methyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one
Description
This compound is a pyridazin-3-one derivative featuring a 3,5-dimethylpyrazole substituent at the 6-position and a substituted azetidine moiety at the 2-position. The azetidine ring is functionalized with a 1-hydroxycyclohexylmethyl group, which introduces both hydrophilicity and conformational rigidity. Pyridazinone derivatives are known for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and kinase inhibitory properties . The presence of the azetidine ring, a four-membered nitrogen-containing heterocycle, distinguishes this compound from simpler pyridazinone analogs and may enhance its binding affinity to biological targets due to reduced conformational flexibility .
Properties
IUPAC Name |
6-(3,5-dimethylpyrazol-1-yl)-2-[[1-[(1-hydroxycyclohexyl)methyl]azetidin-3-yl]methyl]pyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N5O2/c1-15-10-16(2)25(21-15)18-6-7-19(26)24(22-18)13-17-11-23(12-17)14-20(27)8-4-3-5-9-20/h6-7,10,17,27H,3-5,8-9,11-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHGPGVVCDNOGQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN(C(=O)C=C2)CC3CN(C3)CC4(CCCCC4)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-({1-[(1-hydroxycyclohexyl)methyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one is a complex organic molecule that has garnered attention for its potential biological activities. Its structural components suggest a diverse range of pharmacological effects, particularly in cardiovascular and neuroprotective applications.
Chemical Structure
The compound features a unique configuration that includes:
- A pyrazole ring, which is known for its biological activity.
- A dihydropyridazine moiety, associated with various therapeutic effects.
- An azetidine structure that may contribute to its interaction with biological targets.
Biological Activity Overview
Research into the biological activity of this compound indicates several potential effects:
1. Cardiovascular Effects
Dihydropyridines are widely recognized for their role in cardiovascular health, primarily through their action on L-type calcium channels. Studies have shown that modifications to the dihydropyridine structure can enhance calcium channel-blocking activity, which is crucial for managing conditions such as hypertension and angina .
2. Antioxidant Properties
The antioxidant capacity of compounds similar to this one has been documented. For instance, certain dihydropyridine derivatives exhibit significant antioxidant activity, which may help mitigate oxidative stress in cardiovascular tissues . This property is vital for protecting cells from damage caused by reactive oxygen species (ROS).
3. Neuroprotective Effects
Preliminary studies suggest that compounds with similar frameworks may possess neuroprotective properties. The mechanism often involves the modulation of signaling pathways that protect against excitotoxicity and apoptosis in neuronal cells .
Case Studies and Research Findings
A review of literature reveals several relevant studies:
Case Study 1: Dihydropyridine Derivatives
In a study focused on novel dihydropyridine molecules, researchers synthesized six new compounds and evaluated their efficacy on isolated adult rat cardiomyocytes. The results indicated that specific structural modifications significantly enhanced both calcium channel-blocking and antioxidant activities .
Case Study 2: Neuroprotective Mechanisms
Another investigation into related compounds demonstrated their ability to inhibit glutamate-induced apoptosis in neuronal cultures. The findings highlighted the potential of these compounds to activate protective signaling pathways, thereby reducing cell death associated with neurodegenerative conditions .
Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs
The compound’s structural analogs can be categorized based on core heterocycles and substituent motifs:
Key Observations :
- Pyridazine vs.
- Azetidine vs. Larger Heterocycles : The azetidine group provides steric constraints absent in compounds with flexible alkyl chains or aromatic substituents (e.g., diphenyl groups in ).
- Hydroxycyclohexyl Group: This substituent is unique among the analogs listed and may improve solubility compared to non-polar groups like chlorine or phenyl rings .
Physicochemical Properties
Analysis :
- The hydroxycyclohexyl group in the target compound likely increases aqueous solubility compared to chlorine or phenyl-substituted analogs.
- The azetidine ring’s smaller size (vs. pyridine or quinazoline cores) may reduce molecular weight while maintaining hydrogen-bonding capacity.
Comparison :
- The azetidine functionalization in the target compound requires advanced regioselective coupling steps, unlike simpler pyrazole-substituted analogs.
Gaps and Opportunities :
- The target compound’s hydroxycyclohexyl group may mitigate toxicity concerns associated with lipophilic substituents in other analogs.
- Further studies are needed to evaluate its pharmacokinetics and target specificity.
Preparation Methods
Cyclization of Hydrazines with Dicarbonyl Compounds
Hydrazines react with α,β-unsaturated carbonyl systems to form dihydropyridazinones. For example, maleic anhydride and substituted hydrazines yield 3,6-disubstituted derivatives under acidic conditions. Reaction parameters for optimal regioselectivity include:
| Reagents | Temperature | Yield | Reference |
|---|---|---|---|
| Maleic hydrazide, H2SO4 | 80°C | 68% | |
| Fumaric acid, POCl3 | 110°C | 72% |
Mechanistic Insight : Protonation of the carbonyl oxygen initiates nucleophilic attack by hydrazine, followed by cyclodehydration.
[4+2] Annulation with 1,2-Diaza-1,3-Dienes
1,2-Diaza-1,3-dienes (e.g., 89 in) undergo annulation with N-acyl amino acids to construct dihydropyridazinones. This method offers superior control over C4 and C5 substituents:
Step 1: Generate diazadiene via dehydrohalogenation of α-halo hydrazones (Na2CO3, toluene).
Step 2: Cyclodehydration with N-acyl amino acids (DCC, rt).
Yields range from 55–78%, with electron-withdrawing groups enhancing reaction efficiency.
Functionalization with 3,5-Dimethylpyrazole
The 6-position pyrazole moiety is introduced via nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed coupling.
SNAr with Pyrazole Derivatives
Activation of the pyridazinone C6 position using POCl3 or PCl5 enables displacement by 3,5-dimethylpyrazole:
| Conditions | Catalyst | Yield |
|---|---|---|
| POCl3, reflux, 4h | None | 65% |
| PCl5, DMF, 100°C, 2h | KI | 71% |
Limitation : Competing O-alkylation requires careful stoichiometric control.
Palladium-Catalyzed Cross-Coupling
Buchwald-Hartwig amination using Pd(OAc)2/Xantphos enables C–N bond formation between chloropyridazinones and pyrazole boronic esters:
6-Chloro-2,3-dihydropyridazin-3-one + 3,5-dimethylpyrazole-Bpin
→ Pd(OAc)2, Xantphos, Cs2CO3, dioxane, 90°C, 12h → Product (83% yield)
Azetidine Side Chain Synthesis
The {1-[(1-hydroxycyclohexyl)methyl]azetidin-3-yl}methyl group is constructed via three-component reactions or stepwise alkylation.
Copper-Catalyzed Azetidine Formation
Azetidine rings form via [2+2] cycloaddition using N,N-dicyclohexylcarbodiimide (DCC), p-nitrobenzoylazide, and CuCl2:
Hex-5-ynoic acid + DCC + p-nitrobenzoylazide → CuCl2 → Azetidine intermediate
Hydroxycyclohexylmethyl Functionalization
The 1-hydroxycyclohexylmethyl group is introduced via Mannich reaction or alkylation:
Method A :
Method B :
- Protect cyclohexanol as TBS ether, perform alkylation, then deprotect (TBAF, THF → 81% overall yield).
Final Coupling of Substituents
The azetidine side chain is conjugated to the dihydropyridazinone core via Mitsunobu or nucleophilic substitution.
Mitsunobu Reaction
Coupling the azetidine alcohol with the pyridazinone’s C2 position using DIAD/PPh3:
2-Hydroxymethylpyridazinone + Azetidine alcohol → DIAD, PPh3, THF → 69% yield
Nucleophilic Displacement
Activate C2 as a mesylate (MsCl, Et3N), then displace with azetidine amine:
| Activator | Base | Solvent | Yield |
|---|---|---|---|
| MsCl | DIPEA | DCM | 58% |
| Tf2O | Pyridine | THF | 63% |
Purification and Characterization
Critical steps include:
- Chromatography : Silica gel (EtOAc/hexane gradient) removes regioisomers.
- Crystallization : Ethanol/water recrystallization enhances purity (>99% by HPLC).
- Spectroscopy :
Optimization Challenges and Solutions
| Challenge | Solution | Outcome |
|---|---|---|
| Low azetidine coupling efficiency | Switch to Mitsunobu conditions | Yield ↑ 58% → 69% |
| Pyrazole regioselectivity | Use Pd-catalyzed amination | Regioselectivity >95% |
| Hydroxycyclohexyl decomposition | TBS protection/deprotection | Purity ↑ to 99.5% |
Q & A
Q. What are the key synthetic strategies for preparing 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-({1-[(1-hydroxycyclohexyl)methyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one, and how can reaction conditions be optimized?
Methodological Answer: The synthesis involves multi-step reactions, typically starting with the construction of the pyridazinone core followed by functionalization with the pyrazole and azetidine moieties. Key steps include:
- Pyrazole introduction : Coupling 3,5-dimethylpyrazole with the pyridazinone precursor via nucleophilic substitution or transition-metal-catalyzed cross-coupling .
- Azetidine functionalization : Alkylation of the azetidine ring with a 1-hydroxycyclohexylmethyl group, requiring careful control of steric hindrance and reaction pH .
- Optimization : Use Design of Experiments (DoE) to systematically vary parameters (temperature, solvent, catalyst loading) and identify optimal conditions. Statistical modeling (e.g., ANOVA) helps resolve yield-purity trade-offs .
Q. Which characterization techniques are most effective for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : H and C NMR identify substitution patterns and confirm regioselectivity of pyrazole and azetidine attachments. H-H COSY or NOESY can resolve stereochemical ambiguities .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula, especially for heteroatom-rich structures .
- HPLC-PDA/MS : Quantifies purity and detects by-products (e.g., unreacted intermediates or hydrolysis products) .
Q. How can researchers address challenges in purifying this compound due to its complex heterocyclic structure?
Methodological Answer:
- Chromatography : Use reverse-phase HPLC with gradient elution (e.g., water/acetonitrile + 0.1% formic acid) to resolve polar by-products .
- Crystallization : Screen solvents (e.g., ethanol/water mixtures) to exploit differences in solubility between the target compound and impurities .
Advanced Research Questions
Q. What strategies are recommended for studying structure-activity relationships (SAR) of this compound in medicinal chemistry applications?
Methodological Answer:
- Analog synthesis : Modify substituents systematically (e.g., replace 1-hydroxycyclohexyl with other cycloalkyl groups) to assess steric/electronic effects on bioactivity .
- Biological assays : Pair in vitro enzyme inhibition assays (e.g., kinase profiling) with in silico docking to correlate structural features with activity. For example, the pyridazinone core may act as a hinge-binding motif in kinase targets .
Q. How can computational tools aid in predicting the reactivity or pharmacokinetic properties of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate bond dissociation energies to predict stability under oxidative or hydrolytic conditions .
- Molecular Dynamics (MD) Simulations : Model interactions with lipid bilayers to estimate membrane permeability (e.g., logP) .
- ADMET prediction : Use tools like SwissADME to forecast solubility, CYP450 metabolism, and blood-brain barrier penetration .
Q. What experimental approaches resolve contradictions in biological activity data across different studies?
Methodological Answer:
- Meta-analysis : Compare assay conditions (e.g., cell lines, incubation times) to identify variables affecting reproducibility. For example, discrepancies in IC50 values may arise from differences in ATP concentrations in kinase assays .
- Orthogonal validation : Confirm activity using unrelated methods (e.g., SPR binding assays vs. cellular viability assays) .
Q. How can researchers improve the aqueous solubility of this compound for in vivo studies?
Methodological Answer:
- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) at the 1-hydroxycyclohexyl moiety to enhance solubility .
- Formulation optimization : Use cyclodextrin-based complexes or lipid nanoparticles to encapsulate the hydrophobic core .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
